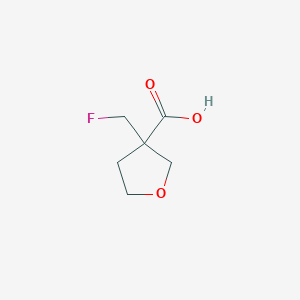
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H9FO3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a fluoromethyl group and a carboxylic acid group makes this compound unique and valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The carboxylic acid group allows for interactions with enzymes and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
2-Fluorotetrahydrofuran: Similar structure but with the fluorine atom in a different position, leading to distinct chemical behavior.
3-Methyl-tetrahydrofuran-3-carboxylic acid: Contains a methyl group instead of a fluoromethyl group, affecting its reactivity and applications.
Uniqueness
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluoromethyl group and a carboxylic acid group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(fluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4H2,(H,8,9) |
InChI Key |
SYYYEECLUUASCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



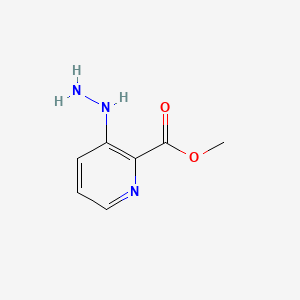

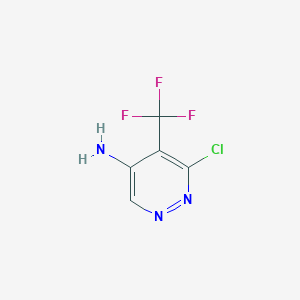

![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
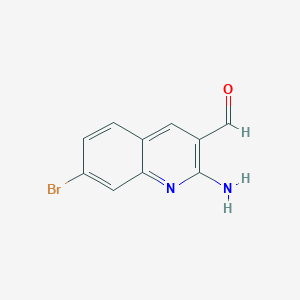
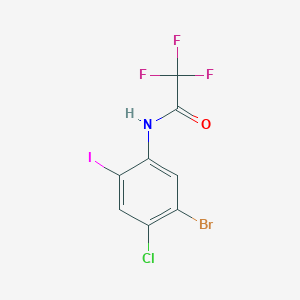
![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

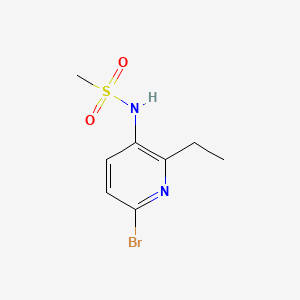

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
